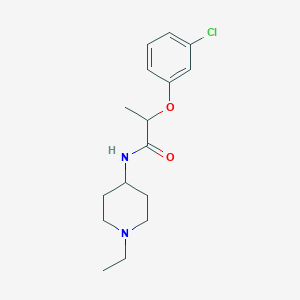

![molecular formula C20H23N3O2S B4629248 4-异丙基-N-[1-(2-甲基苄基)-1H-吡唑-3-基]苯磺酰胺](/img/structure/B4629248.png)

4-异丙基-N-[1-(2-甲基苄基)-1H-吡唑-3-基]苯磺酰胺

描述

Synthesis Analysis

The synthesis of compounds similar to 4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide involves multiple steps, starting from substituted benzaldehydes or similar key intermediates. These processes often aim to introduce specific substituents that can influence the biological activity of the resulting compounds. For instance, a series of sulfonamides was synthesized starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, further reacting with 4-hydrazinobenzenesulfonamide to obtain compounds with notable cytotoxic and tumor-specificity properties, as well as carbonic anhydrase inhibition potential (Gul et al., 2016).

Molecular Structure Analysis

Spectroscopic studies and crystal structure analysis provide insights into the molecular configuration and stability of these compounds. Schiff base compounds, for example, exhibit specific tautomerism that is crucial for understanding their photochromic and thermochromic characteristics, which is related to proton transfer mechanisms (Yıldız et al., 2010). Crystallographic studies reveal significant differences in the conformations adopted by molecules in the solid state, contributing to the understanding of their biological activity (Borges et al., 2014).

Chemical Reactions and Properties

The reactivity of these compounds towards various biological targets is influenced by their chemical structure, particularly the presence of functional groups capable of interacting with enzymes or cellular components. The sulfonamide group, in particular, plays a crucial role in the inhibition of carbonic anhydrase enzymes, affecting physiological processes such as tumor growth and metastasis (Gul et al., 2016; Yamali et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are essential for their formulation and delivery as potential therapeutic agents. Investigations into their crystal and molecular structure provide valuable information for the design and development of new drugs with optimized pharmacokinetic profiles (Asiri et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the pharmacological profile of these compounds. Studies focusing on their interaction with enzymes like carbonic anhydrase provide insights into their mechanism of action and potential therapeutic applications. Furthermore, the modification of their chemical structure allows for the enhancement of their selectivity and potency as enzyme inhibitors (Gul et al., 2016; Yamali et al., 2018).

科学研究应用

合成和生物活性研究

4-异丙基-N-[1-(2-甲基苄基)-1H-吡唑-3-基]苯磺酰胺属于一类更广泛的化合物,其在各种科学研究领域中的潜力得到了探索。一个重点领域是合成该化学类别中的新衍生物并评估其生物活性。例如,研究已合成了一系列苯磺酰胺衍生物,靶向细胞毒性、碳酸酐酶抑制和潜在的抗肿瘤活性。该类化合物已表现出有趣的细胞毒活性,这对进一步的抗肿瘤研究至关重要。它们还显示出对碳酸酐酶的人类胞质同工型的强烈抑制作用,突出了它们在治疗应用中的潜力(Gul 等,2016)。

光动力治疗应用

另一项重要应用涉及癌症治疗的光动力疗法 (PDT)。已合成并表征了含有苯磺酰胺骨架的新衍生物的光物理和光化学性质。这些研究旨在开发具有高单线态氧量子产率、良好的荧光性质和适当的光降解量子产率的化合物,使其适合作为 PDT 中的 II 型光敏剂。这些特性表明该化合物在光动力治疗中用于癌症治疗的潜在效用(Pişkin 等,2020)。

抗炎和镇痛活性

还对苯磺酰胺衍生物的抗炎和镇痛特性进行了研究。已在各种模型中测试了从该化学类别合成的化合物,以评估其在减轻炎症和疼痛方面的功效,而不会引起显着的副作用。此探索包括评估化合物对小鼠病理性疼痛模型的影响,其中某些衍生物表现出抗痛觉过敏作用和抗水肿作用,在关节炎疼痛模型中与塞来昔布等已知药物相当(Lobo 等,2015)。

属性

IUPAC Name |

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-15(2)17-8-10-19(11-9-17)26(24,25)22-20-12-13-23(21-20)14-18-7-5-4-6-16(18)3/h4-13,15H,14H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXPFJZJINROEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-(propan-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

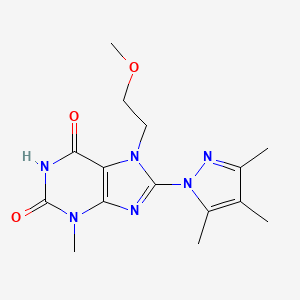

![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)

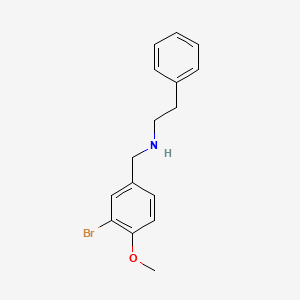

![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)

![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)

![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)

![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)

![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)

![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)

![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)